Mps1-IN-3 is a selective, small-molecule inhibitor of Monopolar Spindle 1 (MPS1/TTK) []. MPS1 is a checkpoint kinase that plays a critical role in the mitotic spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during cell division [, ]. Overexpression of MPS1 is observed in various cancers, including glioblastoma, and is associated with poor prognosis [, ]. Mps1-IN-3 has emerged as a potential therapeutic agent for cancer treatment, particularly in combination with antimitotic drugs [, ].
Mps1-IN-3 was developed through systematic screening and optimization of various chemical scaffolds identified as potential inhibitors of Mps1. The compound belongs to a class of small molecule kinase inhibitors, which are designed to selectively inhibit specific kinases involved in cancer progression. The discovery and characterization of Mps1 inhibitors, including Mps1-IN-3, have been facilitated by high-throughput screening methods and structure-activity relationship studies that focus on enhancing selectivity and potency against the Mps1 target.
The synthesis of Mps1-IN-3 involves several key steps:
The synthetic routes typically involve reactions such as coupling reactions, functional group modifications, and purification processes to yield high-purity compounds suitable for biological evaluation.
Mps1-IN-3 features a unique molecular structure characterized by specific functional groups that facilitate its binding to the ATP-binding site of the Mps1 kinase. The detailed molecular structure can be analyzed through X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into:
The structural data typically includes bond lengths, angles, and torsional angles that are critical for understanding the inhibitor's mechanism of action.
Mps1-IN-3 is designed to inhibit the autophosphorylation activity of the Mps1 kinase. The primary chemical reaction involves:
These reactions are essential for characterizing the efficacy of Mps1-IN-3 as an inhibitor.
The mechanism by which Mps1-IN-3 exerts its inhibitory effects involves:
Data supporting this mechanism include cellular assays demonstrating increased sensitivity to chemotherapeutic agents upon treatment with Mps1 inhibitors.
Mps1-IN-3 exhibits specific physical and chemical properties that influence its biological activity:
These properties are critical for determining the pharmacokinetics and pharmacodynamics of the compound.
Mps1-IN-3 has several potential applications in scientific research and therapeutic development:
Mps1 (Monopolar Spindle 1), also termed TTK (Threonine-Tyrosine Kinase), is a dual-specificity kinase essential for maintaining genomic fidelity during cell division. Its catalytic domain (residues Asn515-Gln794) adopts a bilobal kinase fold critical for adenosine triphosphate (ATP) binding and substrate phosphorylation [3] [7]. Mps1 localizes dynamically to kinetochores, centrosomes, and spindle poles, where it coordinates:
This kinase is overexpressed in proliferating tissues but absent in quiescent cells, positioning it as a gatekeeper of mitotic progression [3] [8].
Mps1 serves as the apex sensor in SAC signaling, preventing anaphase onset until all chromosomes achieve microtubule attachment. Key mechanistic roles include:Table 1: Mps1 Functions in SAC Activation
Process | Molecular Target | Functional Outcome |
---|---|---|
Kinetochore recruitment | KNL1 phospho-sites | Creates docking sites for BUB1/BUB3 |
MCC assembly | MAD1 phosphorylation | Enhances MAD2 conformational activation |
APC/C inhibition | CDC20 sequestration | Prevents premature securin degradation |
In glioblastoma cells, Mps1 inhibition (IC₅₀ = 50 nM) completely abrogates checkpoint function at 2 μM, triggering mitotic catastrophe [1] [2]. SAC override induces lethal aneuploidy by permitting anaphase with unattached chromosomes [4] [10].
Mps1 overexpression correlates with tumor grade and poor prognosis across malignancies:
Oncogenic Mps1 enables cancer cells to tolerate chromosomal instability (CIN) by:
Table 2: Clinical Correlations of Mps1 Overexpression
Cancer Type | Patient Cohort | Survival Impact | Reference |
---|---|---|---|
Glioblastoma | n=203 high expressors | 2-year survival: 35% vs 56% (intermediate) | [2] |
Breast carcinoma | 8 independent studies | Positive correlation with grade (P<0.01) | [4] |
Neuroblastoma | GSE49710 dataset | Hazard ratio=1.8 for overall mortality | [5] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7